2-Hydroxyisonicotinic acid N-oxide
Overview
Description
2-Hydroxyisonicotinic acid N-oxide is an organic compound with the molecular formula C6H5NO4. It is a derivative of isonicotinic acid, featuring a hydroxyl group and an N-oxide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyisonicotinic acid N-oxide can be synthesized through the oxidation of 2-hydroxyisonicotinic acid. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and sodium perborate in the presence of catalysts such as titanium silicalite (TS-1) or rhenium-based catalysts . The reaction typically occurs under mild conditions, making it an efficient and environmentally friendly process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using similar reagents and catalysts as in laboratory synthesis. The scalability of these methods ensures the compound can be produced in sufficient quantities for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyisonicotinic acid N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various esters and amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate, and other peroxides.
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.
Substitution: Acid chlorides, anhydrides, and other electrophiles in the presence of a base.
Major Products: The major products formed from these reactions include various oxidized derivatives, reduced amines, and substituted esters or amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxyisonicotinic acid N-oxide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Hydroxyisonicotinic acid N-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function. These interactions contribute to the compound’s biological activities, including its antimicrobial and antiviral effects .
Comparison with Similar Compounds
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic Acid:
Picolinic Acid: Features a carboxylic acid group at the 2-position.
Comparison: 2-Hydroxyisonicotinic acid N-oxide is unique due to the presence of both a hydroxyl group and an N-oxide functional group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to its analogs .
Properties
IUPAC Name |
1-hydroxy-2-oxopyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5-3-4(6(9)10)1-2-7(5)11/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXSGPUFCQCCQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C=C1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40929226 | |
Record name | 1-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40929226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13602-64-7, 119736-22-0 | |
Record name | 2-Hydroxyisonicotinic acid N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40929226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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